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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)piperidine

Cat. No.: B172221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Nitrophenyl)piperidine, a

heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of public

data on this specific isomer, this guide also draws upon information regarding the broader class

of nitrophenylpiperidines and general synthetic methodologies for 3-substituted piperidines to

provide a thorough context for researchers.

Core Molecular Data
The fundamental physicochemical properties of 3-(4-Nitrophenyl)piperidine are summarized

below. It is important to note that while the molecular formula and weight are precise, other

physical properties may vary slightly between different isomers of nitrophenylpiperidine.

Property Value Source

Molecular Formula C₁₁H₁₄N₂O₂ N/A

Molecular Weight 206.24 g/mol N/A

Synthesis of 3-Arylpiperidines: A General Approach
While a specific, detailed experimental protocol for the synthesis of 3-(4-
Nitrophenyl)piperidine is not readily available in the public domain, a general and modern
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approach for the synthesis of 3-arylpiperidines involves the catalytic functionalization of

pyridine derivatives. One such method is the rhodium-catalyzed asymmetric reductive Heck

reaction.[1][2][3][4] This strategy allows for the creation of enantioenriched 3-substituted

piperidines from readily available starting materials.[1][2][3][4]

A plausible synthetic workflow for obtaining a 3-arylpiperidine, such as 3-(4-
Nitrophenyl)piperidine, is outlined below. This process begins with the partial reduction of

pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and concludes with a

final reduction step to yield the saturated piperidine ring.[1][2]

General Synthesis of 3-Arylpiperidines
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A generalized workflow for the synthesis of 3-arylpiperidines.
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Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 3-(4-
Nitrophenyl)piperidine are not extensively reported in peer-reviewed literature. However, a

general procedure for the key rhodium-catalyzed cross-coupling step to form the 3-substituted

tetrahydropyridine intermediate is provided below, adapted from a published methodology for

similar compounds.[4]

General Procedure for Rh-Catalyzed Asymmetric Reductive Heck Reaction:

To a vial equipped with a magnetic stir bar, [Rh(cod)OH]₂ (3 mol%) and a suitable chiral

ligand (e.g., (S)-Segphos, 7 mol%) are added.

The vial is sealed, evacuated, and backfilled with argon (repeated three times).

Toluene, an additional solvent such as THP, and water are added, followed by an aqueous

solution of CsOH (2.0 equivalents).

The catalyst solution is stirred at 70 °C for 10 minutes.

The arylboronic acid (e.g., 4-nitrophenylboronic acid, 3.0 equivalents) and the

dihydropyridine substrate (1.0 equivalent) are then added.

The resulting mixture is stirred at 70 °C for approximately 20 hours.

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent

like Et₂O, and passed through a silica gel plug to remove inorganic salts.

The solvent is removed under reduced pressure to yield the crude 3-aryl-tetrahydropyridine

product, which can be further purified by column chromatography.

The final reduction of the tetrahydropyridine to the piperidine can typically be achieved through

catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen

atmosphere.[5]

Potential Biological and Pharmacological Activities
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Specific biological data for 3-(4-Nitrophenyl)piperidine is scarce. However, the broader class

of piperidine derivatives is known to exhibit a wide range of pharmacological activities.[6][7]

These include, but are not limited to, anticancer, anti-inflammatory, and neuroprotective effects.

[6][7] For instance, certain phenyl piperidine derivatives have been investigated as CCR2

antagonists, which are relevant in inflammatory diseases.[8]

The nitrophenyl group itself is a common moiety in compounds with diverse biological activities,

including antimicrobial and anticancer properties. Therefore, it is plausible that 3-(4-
Nitrophenyl)piperidine could be a subject of interest in drug discovery programs targeting a

variety of signaling pathways.

Given the lack of specific target information for 3-(4-Nitrophenyl)piperidine, a generalized

diagram of a G-protein coupled receptor (GPCR) signaling pathway is presented below. Many

piperidine-based drugs exert their effects by modulating such pathways.
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Generalized GPCR Signaling Cascade
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A simplified representation of a GPCR signaling pathway.
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Characterization Data
Comprehensive, experimentally-derived spectral data (NMR, IR, Mass Spectrometry) for 3-(4-
Nitrophenyl)piperidine is not readily available in public databases. Researchers synthesizing

this compound would need to perform full characterization to confirm its identity and purity.

Conclusion
3-(4-Nitrophenyl)piperidine represents an interesting scaffold for medicinal chemistry

exploration due to the established biological significance of both the piperidine and nitrophenyl

moieties. While specific data on this particular isomer is limited, this guide provides a

framework for its synthesis based on modern catalytic methods and highlights potential areas

of pharmacological investigation. Further research is warranted to fully elucidate the synthetic

protocols, physicochemical properties, and biological activities of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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